Cas no 1904633-36-8 ((2Z)-N-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide)

(2Z)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide is a synthetic small molecule featuring a thienopyrimidinone core conjugated with a phenylpropenamide moiety. Its structural design combines a heterocyclic scaffold with an α,β-unsaturated amide linker, suggesting potential reactivity and binding interactions in biochemical applications. The thienopyrimidinone component may confer stability and selective affinity for biological targets, while the (Z)-configured propenamide group could influence stereospecific interactions. This compound may be of interest in medicinal chemistry research, particularly in the study of enzyme inhibition or receptor modulation due to its hybrid pharmacophore. Its well-defined structure allows for precise derivatization, supporting structure-activity relationship investigations.
(2Z)-N-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide structure
1904633-36-8 structure
商品名:(2Z)-N-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide
CAS番号:1904633-36-8
MF:C18H17N3O2S
メガワット:339.411482572556
CID:5983823
PubChem ID:117055348

(2Z)-N-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide 化学的及び物理的性質

名前と識別子

    • (2Z)-N-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide
    • (Z)-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-3-phenylprop-2-enamide
    • (2Z)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide
    • AKOS025390672
    • (Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide
    • 1904633-36-8
    • F6524-6024
    • インチ: 1S/C18H17N3O2S/c1-13-20-17-15(9-12-24-17)18(23)21(13)11-10-19-16(22)8-7-14-5-3-2-4-6-14/h2-9,12H,10-11H2,1H3,(H,19,22)/b8-7-
    • InChIKey: PRIJNTMEKMYISA-FPLPWBNLSA-N
    • ほほえんだ: C(NCCN1C(C)=NC2SC=CC=2C1=O)(=O)/C=C\C1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 339.10414797g/mol
  • どういたいしつりょう: 339.10414797g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 540
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 90Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

(2Z)-N-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6524-6024-5μmol
(2Z)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide
1904633-36-8
5μmol
$63.0 2023-09-08
Life Chemicals
F6524-6024-20μmol
(2Z)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide
1904633-36-8
20μmol
$79.0 2023-09-08
Life Chemicals
F6524-6024-2mg
(2Z)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide
1904633-36-8
2mg
$59.0 2023-09-08
Life Chemicals
F6524-6024-20mg
(2Z)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide
1904633-36-8
20mg
$99.0 2023-09-08
Life Chemicals
F6524-6024-4mg
(2Z)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide
1904633-36-8
4mg
$66.0 2023-09-08
Life Chemicals
F6524-6024-40mg
(2Z)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide
1904633-36-8
40mg
$140.0 2023-09-08
Life Chemicals
F6524-6024-1mg
(2Z)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide
1904633-36-8
1mg
$54.0 2023-09-08
Life Chemicals
F6524-6024-30mg
(2Z)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide
1904633-36-8
30mg
$119.0 2023-09-08
Life Chemicals
F6524-6024-2μmol
(2Z)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide
1904633-36-8
2μmol
$57.0 2023-09-08
Life Chemicals
F6524-6024-25mg
(2Z)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide
1904633-36-8
25mg
$109.0 2023-09-08

(2Z)-N-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide 関連文献

(2Z)-N-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)-3-phenylprop-2-enamideに関する追加情報

The Compound (2Z)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide (CAS No. 1904633-36-8)

The compound (2Z)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide, with the CAS number 1904633-36, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of molecules known for their potential bioactivity, particularly in the context of therapeutic applications. Recent studies have highlighted its unique structural features and promising pharmacological properties, making it a subject of interest for researchers worldwide.

Structurally, this compound is characterized by a thienopyrimidine ring system, which is fused with a pyrimidine moiety and contains a methyl group at the 2-position. The thienopyrimidine core is further connected to an ethyl group substituted with an amide functionality. The amide group itself is linked to a phenylpropenamide moiety, which introduces additional electronic and steric effects into the molecule. This intricate architecture contributes to its potential as a modulator of various biological targets.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving strategic protection/deprotection strategies and advanced coupling reactions. Researchers have employed methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions to optimize the production of this compound. These innovations have not only improved the yield but also enhanced the purity of the final product, making it more suitable for biological evaluations.

In terms of biological activity, studies have demonstrated that this compound exhibits potent inhibitory effects against several enzymes and receptors implicated in various pathological conditions. For instance, it has shown promise as an inhibitor of kinases involved in cancer progression and inflammation. Additionally, preliminary in vivo studies suggest that it may possess anti-inflammatory and anti-proliferative properties, making it a potential candidate for drug development.

The pharmacokinetic profile of this compound has also been investigated in preclinical models. Results indicate moderate absorption and distribution properties, with acceptable metabolic stability. However, further studies are required to fully understand its bioavailability and pharmacodynamic effects in humans.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the structure and purity of this compound. These analytical tools have provided valuable insights into its molecular integrity and stereochemical configuration.

In conclusion, the compound (2Z)-N-(2-{2-methyl-4 oxo 19046 8 represents a significant advancement in medicinal chemistry. Its unique structure, coupled with promising biological activities, positions it as a valuable tool for exploring novel therapeutic interventions. As research continues to unfold, this compound may pave the way for innovative treatments targeting complex diseases such as cancer and inflammatory disorders.

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